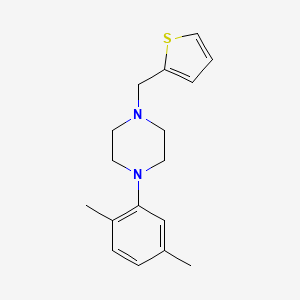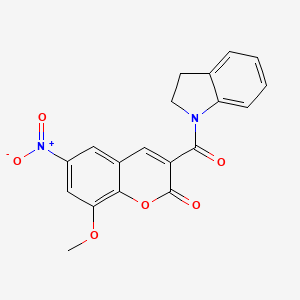
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one, also known as CTK7A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTK7A belongs to the class of chromene derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one involves the modulation of various cellular processes, including apoptosis, cell cycle progression, and inflammation. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway, which are involved in the regulation of these cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body, including the inhibition of cancer cell proliferation, the induction of apoptosis, the suppression of inflammation, and the reduction of oxidative stress. These effects are mediated through the modulation of various cellular processes, as discussed earlier.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one in lab experiments include its synthetic availability, its well-defined chemical structure, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one can be synthesized using a multistep reaction process that involves the condensation of 2-nitrophenylacetic acid with 3-indolecarboxaldehyde, followed by the cyclization of the resulting intermediate with 8-methoxy-4-methylcoumarin under basic conditions. The final product is obtained through the reduction of the nitro group using palladium on carbon.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-methoxy-6-nitro-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to exhibit anti-proliferative and apoptosis-inducing effects on cancer cells by inhibiting the activity of certain enzymes and signaling pathways. In inflammation research, this compound has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-8-methoxy-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c1-26-16-10-13(21(24)25)8-12-9-14(19(23)27-17(12)16)18(22)20-7-6-11-4-2-3-5-15(11)20/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAYNOPVDLDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)
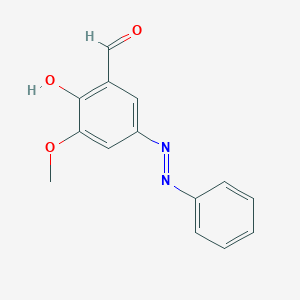
![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)


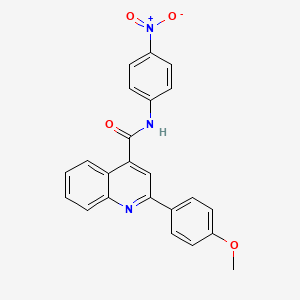
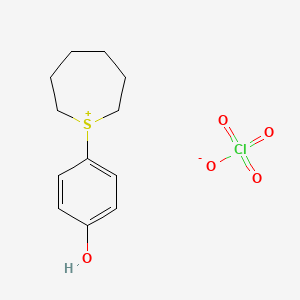
![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)
![N-cyclopropyl-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4970825.png)
![3-allyl-5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970846.png)
